3-Fluoro-5-vinylbenzamide
Description
3-Fluoro-5-vinylbenzamide is a fluorinated benzamide derivative characterized by a vinyl substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-ethenyl-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFRIDIJFKEJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.
Vinylation: The 3-fluorobenzaldehyde undergoes a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the vinyl group at the 5-position.
Amidation: The resulting 3-fluoro-5-vinylbenzaldehyde is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Amines: From reduction of the amide group.
Substituted Benzamides: From nucleophilic aromatic substitution.
Scientific Research Applications
3-Fluoro-5-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential in creating advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its fluorine atom, which can be detected using various spectroscopic methods.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-5-vinylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
3-Fluoro-5-(trifluoromethyl)benzamide
Structure: Substituted with a trifluoromethyl (-CF₃) group at the 5-position instead of vinyl. Molecular Formula: C₈H₅F₄NO (vs. C₉H₇FNO for this compound) . Key Properties:
- The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity and metabolic stability.
- Higher molecular weight (231.13 g/mol) compared to the vinyl analog (179.16 g/mol).
- Applications: Widely studied in medicinal chemistry for enzyme inhibition (e.g., kinase targets) due to its lipophilicity and resistance to oxidation .
| Parameter | This compound | 3-Fluoro-5-(trifluoromethyl)benzamide |
|---|---|---|
| Molecular Weight (g/mol) | 179.16 | 231.13 |
| Substituent Electronic Effect | Moderate π-donor (vinyl) | Strong σ/π-withdrawing (-CF₃) |
| LogP (Predicted) | ~1.8 | ~2.5 |
| Applications | Hypothesized polymer precursor | Drug discovery, enzyme inhibition |
3-Fluoro-5-nitrobenzohydrazide
Structure: Features a nitro (-NO₂) group at the 5-position and a hydrazide functional group. Key Properties:
- The nitro group is a potent electron-withdrawing substituent, increasing acidity and reactivity in electrophilic substitution reactions.
- Hydrazide moiety enables coordination chemistry, making it useful in metal-organic frameworks (MOFs) or corrosion inhibitors .
- Compared to this compound, this compound is more polar (logP ~0.5) and less thermally stable due to the nitro group’s propensity for decomposition.
3-Fluoro-5-phenylbenzaldehyde
Structure : Substituted with a phenyl group at the 5-position and an aldehyde (-CHO) functional group.
Key Properties :
- The phenyl group introduces steric bulk, reducing solubility in aqueous media but enhancing stability in organic solvents.
- The aldehyde group enables condensation reactions (e.g., Schiff base formation), contrasting with the amide group’s hydrogen-bonding capacity in this compound .
- Applications: Intermediate in organic synthesis for agrochemicals or dyes.
Research Findings and Trends
- Synthetic Accessibility: Vinyl-substituted benzamides may require palladium-catalyzed coupling reactions, whereas -CF₃ or -NO₂ derivatives are often synthesized via direct electrophilic substitution .
- Biological Activity : Amide derivatives with -CF₃ () show higher bioavailability than nitro or phenyl analogs, suggesting this compound might occupy a middle ground in drug-likeness metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
